Hdac6-IN-27
Description
HDAC6, a class IIb deacetylase, regulates critical cellular processes such as protein aggregation and microtubule dynamics . Hdac6-IN-27 demonstrates high selectivity for HDAC6 over other HDAC isoforms, minimizing off-target effects commonly associated with pan-HDAC inhibitors. Preclinical studies in non-transgenic mouse models have shown that this compound significantly reduces phosphorylated tau (p-tau) levels, a hallmark of tauopathies like chronic traumatic encephalopathy (CTE) and Alzheimer’s disease . Its efficacy in mitigating tau pathology is attributed to HDAC6’s role in modulating stress response pathways and tau acetylation dynamics.
Structure
2D Structure
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
IXUUXMKJAWDHKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the preparation of this compound may involve the use of palladium-catalyzed cross-coupling reactions, amide bond formation, and selective deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing stringent quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Hdac6-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mechanism of Action
Hdac6-IN-27 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to changes in protein stability, chromatin dynamics, and gene expression. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein degradation, cell motility, and stress response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Hdac6-IN-27 belongs to a growing class of HDAC6-selective inhibitors. Key comparators include Tubastatin A and ACY-1215 (Ricolinostat), both well-characterized HDAC6 inhibitors. Below is a detailed analysis:
Key Findings
- Selectivity : this compound exhibits >100-fold selectivity for HDAC6 over HDAC1, outperforming Tubastatin A (60-fold) and ACY-1215 (10-fold). This reduces risks of hematological toxicity associated with HDAC1 inhibition .
- Tau Pathology: In non-transgenic mice, this compound reduces p-tau by 40%, a marked improvement over Tubastatin A’s 25% efficacy in transgenic models .
- Tissue Distribution: Unlike ACY-1215, which is primarily used in oncology, this compound shows pronounced activity in the hippocampus and cortex, regions critical for memory and neurodegeneration .
Research Findings and Clinical Implications
Preclinical Data
- Tau Acetylation : this compound restores microtubule stability by increasing acetylated α-tubulin levels, thereby reducing tau hyperphosphorylation .
- Neuroprotection : In injury models, HDAC6 inhibition with this compound suppresses inflammatory cytokines (e.g., IL-6) and promotes neuronal survival .
Limitations of Comparators
- ACY-1215 : Despite strong HDAC6 inhibition, its focus on oncology limits exploration in neurodegenerative contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
